molecular formula C6H13ClN2 B1403763 (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1403763-25-6

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B1403763
CAS No.: 1403763-25-6
M. Wt: 148.63 g/mol
InChI Key: XCLCKFCUXSBGMO-KGZKBUQUSA-N
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Description

(1R,4R)-2-methyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves an epimerization–lactamization cascade reaction. This process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions. This is followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of starting materials and reagents.

Scientific Research Applications

Mechanism of Action

The mechanism by which (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets .

Properties

CAS No.

1403763-25-6

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

XCLCKFCUXSBGMO-KGZKBUQUSA-N

Isomeric SMILES

CN1C[C@H]2C[C@@H]1CN2.Cl

SMILES

CN1CC2CC1CN2.Cl.Cl

Canonical SMILES

CN1CC2CC1CN2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 3
Reactant of Route 3
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 4
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 5
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 6
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

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